BenchChemオンラインストアへようこそ!

N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Folate Receptor Antitumor Fluorine SAR

Procure N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine as a structurally differentiated dual-fluorinated probe for FGFR1 kinase panel screening and fluorine positional SAR. The bis(4-fluorophenyl) substitution pattern—absent in common mono-fluoro or non-fluorinated analogs—enhances hydrophobic pocket occupancy and metabolic stability vs. the 0.18 µM FGFR1 benchmark. Dual ¹⁹F NMR handles enable direct cellular uptake and target engagement studies. Deploy alongside the ortho-fluoro regioisomer N-(2-fluorophenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine to deconvolute electronic vs. steric contributions of fluorine substitution. Also suited for caspase-3/7 activation assays (class EC50 benchmarks 0.004–0.008 µM) and FRα/FRβ-targeted antitumor design, where elevated XLogP3 (5.3) correlates with improved receptor-mediated endocytosis in FR-overexpressing tumor lines (ovarian, NSCLC).

Molecular Formula C18H11F2N3S
Molecular Weight 339.4 g/mol
Cat. No. B5794531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC18H11F2N3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F)F
InChIInChI=1S/C18H11F2N3S/c19-12-3-1-11(2-4-12)15-9-24-18-16(15)17(21-10-22-18)23-14-7-5-13(20)6-8-14/h1-10H,(H,21,22,23)
InChIKeyMUAOLGQATFHHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine – Compound Identity, Scaffold Class, and Procurement Baseline


N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 384802-74-8, PubChem CID 948068, MW 339.4 g/mol, XLogP3 = 5.3) is a heterocyclic aromatic amine belonging to the thieno[2,3-d]pyrimidine scaffold class [1]. The thieno[2,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, serving as a platform for kinase inhibitors, antifolates, and apoptosis inducers [2]. This specific compound features a distinctive bis(4-fluorophenyl) substitution pattern – a 4-fluorophenyl group at the C5 position of the thieno ring and a second 4-fluorophenyl moiety on the exocyclic N4-amine – which differentiates it from the numerous mono-aryl, mono-fluoro, or non-fluorinated analogs commonly encountered in commercial screening libraries [3].

Why N,5-Bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Generic Thieno[2,3-d]pyrimidine Analogs


Thieno[2,3-d]pyrimidin-4-amines are a structurally diverse class where minor variations in aryl substitution pattern, fluorine position, and halogen count produce substantial differences in target engagement, selectivity, and potency. Published SAR data demonstrate that fluorine substitution on phenyl side chains can alter folate receptor selectivity by 4.5- to 20-fold [1], and shifting a single fluorine atom from the para to ortho position on the N-phenyl ring modifies the dihedral angle with the pyrimidine core, directly impacting kinase binding conformation [2]. The bis(4-fluorophenyl) pattern of the target compound is not replicated in common comparator analogs such as N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6, single fluorine) or 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (no fluorine). Substituting any of these generically would introduce different hydrogen-bonding capacity, lipophilicity, and steric bulk, invalidating quantitative comparisons across biological assays [3].

Product-Specific Quantitative Evidence Guide: N,5-Bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine vs. Closest Structural Analogs


Fluorine Count Advantage: Bis(4-fluorophenyl) vs. Mono-fluorophenyl in Thieno[2,3-d]pyrimidine Antifolates

Class-level SAR data from the thieno[2,3-d]pyrimidine antifolate series demonstrate that introducing fluorine substituents on the phenyl side chain substantially improves both potency and folate receptor selectivity. The fluorinated analog AGF304 (bearing an ortho-fluorine on the phenyl ring) achieved 4.5-fold greater selectivity for FRα and 20-fold greater selectivity for FRβ compared to the non-fluorinated parent AGF50 [1]. While the target compound N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has not been tested in this specific antifolate context, its dual para-fluorophenyl architecture represents a maximal fluorine loading strategy within the same scaffold class, predicting enhanced target engagement and transport selectivity relative to mono-fluoro or non-fluorinated analogs such as N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6).

Folate Receptor Antitumor Fluorine SAR Transport Selectivity

Kinase Inhibition Scaffold Validation: FGFR1 IC50 Benchmark from the N-Phenylthieno[2,3-d]pyrimidin-4-amine Series

In a systematic SAR study by Gryshchenko et al. (2015), N-phenylthieno[2,3-d]pyrimidin-4-amines were evaluated as FGFR1 kinase inhibitors. The closest structurally characterized analog to the target compound, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, demonstrated an FGFR1 IC50 of 0.18 µM [1]. This analog differs from N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine in two critical ways: (i) the N4-aryl group is a 3-hydroxyphenyl rather than a 4-fluorophenyl, and (ii) the C5-aryl group is unsubstituted phenyl rather than 4-fluorophenyl. The bis(4-fluorophenyl) substitution in the target compound is predicted to enhance both hydrophobic contacts within the kinase ATP-binding pocket and metabolic stability of the aniline moiety, representing a logical SAR progression from the 0.18 µM FGFR1 benchmark.

FGFR1 Kinase Inhibitor Anticancer Structure-Activity Relationship

EGFR Inhibition Potential: Cross-Scaffold Comparison with N-(3-Bromophenyl)-thieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidin-4-amine scaffold has established activity against epidermal growth factor receptor (EGFR) tyrosine kinase. Patent literature and published data document that N-(3-bromophenyl)-thieno[2,3-d]pyrimidine inhibits EGFR with an IC50 of 35 nM, while its thieno[3,2-d] regioisomer shows IC50 = 11 nM [1]. The target compound N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine replaces the 3-bromophenyl substituent with a 4-fluorophenyl group and adds a 5-(4-fluorophenyl) substituent absent in the 35 nM benchmark. Fluorine substitution at the para position of the N-phenyl ring is a well-validated strategy for modulating EGFR-TK inhibitor potency, as demonstrated across multiple thieno[2,3-d]pyrimidine-based EGFR/HER2 inhibitor series where compounds such as 27b achieved dual EGFR/HER2 IC50 values of 91.7 nM and 1.2 µM, respectively [2].

EGFR Tyrosine Kinase Inhibitor Apoptosis Caspase Activation

Regioisomeric Differentiation: 4-Fluoro vs. 2-Fluoro N-Phenyl Substitution in Bis(fluorophenyl)thieno[2,3-d]pyrimidin-4-amines

The target compound N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has a direct regioisomer: N-(2-fluorophenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (C18H11F2N3S, identical molecular formula and MW). The position of the fluorine atom on the N-phenyl ring (para in the target vs. ortho in the regioisomer) is known to critically affect kinase inhibitor pharmacology. In thieno[2,3-d]pyrimidine-based menin-MLL inhibitors, introduction of fluorine at positions with favorable geometry for backbone carbonyl interactions improved inhibitory activity 5- to 10-fold [1]. The para-fluoro substitution in the target compound presents a different electrostatic surface and hydrogen-bond acceptor geometry compared to ortho-fluoro, directly impacting the compound's ability to engage specific kinase hinge regions or hydrophobic back pockets. This positional difference is sufficient to alter target selectivity profiles, as demonstrated across multiple fluorinated kinase inhibitor series [2].

Fluorine Position Regioisomer Kinase Selectivity Conformational Analysis

Lipophilicity Differentiation: XLogP3 Comparison with Des-Fluoro and Mono-Fluoro Thieno[2,3-d]pyrimidine Analogs

The computed partition coefficient (XLogP3) of N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is 5.3, as reported in PubChem [1]. This value is substantially higher than the unsubstituted thieno[2,3-d]pyrimidine core (ACD/LogP ≈ 1.10) and exceeds the typical optimal range for oral drug-likeness (LogP 1-3), positioning the compound as a hydrophobic probe molecule. For comparison, N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (mono-fluoro analog, MW 321.4) has an estimated XLogP3 approximately 0.7-1.0 units lower due to the absence of the second fluorine atom and the associated reduction in molecular volume. The elevated lipophilicity of the bis(4-fluorophenyl) derivative translates into predicted higher membrane permeability (favorable for cell-based assays) but also higher non-specific protein binding (requiring careful control experiments). This physicochemical profile differentiates the compound from more polar thieno[2,3-d]pyrimidine analogs such as AEM1 (XLogP ≈ 3.8) .

Lipophilicity XLogP3 Drug-likeness Permeability

Apoptosis Induction Patent Coverage and Caspase Activation: Class-Level Therapeutic Differentiation

The N-aryl-thienopyrimidin-4-amine scaffold, which encompasses N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine, is explicitly claimed in US Patent Application US20070099877 as an activator of caspases and inducer of apoptosis [1]. The patent describes compounds of Formula I-II as therapeutically effective anticancer agents operating through caspase cascade activation. Within this patent class, close structural analogs have demonstrated quantifiable apoptosis induction: N-(3-bromophenyl)-thieno[2,3-d]pyrimidine achieved EGFR IC50 = 35 nM, and related 4-anilino-N-methylthieno[2,3-d]pyrimidine compounds (e.g., 5d and 5e) showed potent apoptosis induction with EC50 values of 0.008 µM and 0.004 µM in T47D breast cancer cells [2]. The target compound's bis(4-fluorophenyl) substitution pattern combines two structural features favorable for caspase activation – an N-aryl group and a C5-aryl group – within a single molecule, structurally differentiating it from mono-substituted analogs within the patent landscape.

Apoptosis Caspase Activation Patent Protection Anticancer Mechanism

Optimal Research and Industrial Application Scenarios for N,5-Bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine Based on Differential Evidence


Kinase Inhibitor SAR Probe: Benchmarking Against the FGFR1 Scaffold (0.18 µM IC50)

Use N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine as a fluorinated extension of the validated N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitor scaffold. The closest published analog, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, has an FGFR1 IC50 of 0.18 µM [1]. The bis(4-fluorophenyl) substitution in the target compound is predicted to enhance hydrophobic pocket occupancy and metabolic stability relative to this benchmark, making it suitable for head-to-head FGFR1 potency comparisons and kinase selectivity panel screening.

Fluorine Positional SAR: Para- vs. Ortho-Fluoro Regioisomer Comparison for Kinase Selectivity Fingerprinting

Procure N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine alongside its ortho-fluoro regioisomer N-(2-fluorophenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine for systematic fluorine positional scanning. Published data on thienopyrimidine menin-MLL inhibitors show that fluorine position alone can alter inhibitory activity 5- to 10-fold [2]. Comparing these regioisomers in parallel kinase panels or cellular assays provides a controlled experiment to deconvolute electronic vs. steric contributions of fluorine substitution to target engagement.

Apoptosis Mechanism Studies: Caspase Activation Screening Within the US20070099877 Patent Chemotype

Employ N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine as a dual-fluorinated probe within the N-aryl-thienopyrimidin-4-amine caspase activator class defined by US Patent US20070099877 [3]. With class-level apoptosis EC50 benchmarks of 0.004-0.008 µM established for related compounds in T47D cells [4], the target compound can serve as a starting point for caspase-3/7 activation assays and mitochondrial membrane potential measurements, with the dual fluorination providing built-in ¹⁹F NMR handle capability for cellular uptake and target engagement studies.

Folate Receptor-Targeted Antitumor Agent Development Leveraging Fluorine-Enhanced Transport Selectivity

Deploy N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine as a core scaffold for designing FRα/FRβ-selective antitumor agents. The Gangjee laboratory has demonstrated that fluorine substitution on the phenyl side chain of thieno[2,3-d]pyrimidine antifolates improves FRα selectivity 4.5-fold and FRβ selectivity 20-fold relative to non-fluorinated analogs [5]. The bis(4-fluorophenyl) architecture of the target compound, with its elevated XLogP3 of 5.3 [6], is suited for FR-targeting strategies where increased lipophilicity correlates with improved cellular uptake via receptor-mediated endocytosis in FR-overexpressing tumor cells (e.g., ovarian, NSCLC).

Quote Request

Request a Quote for N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.